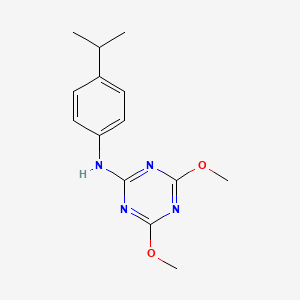![molecular formula C21H28N4O3 B5562005 butyl 3-({[4-(2-methyl-1H-imidazol-1-yl)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5562005.png)
butyl 3-({[4-(2-methyl-1H-imidazol-1-yl)phenyl]amino}carbonyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a broader family of chemicals that are investigated for their potential applications in medicinal chemistry and drug discovery. The structure indicates a complex arrangement of functional groups, including an imidazole ring, which is known for its participation in various biological activities.
Synthesis Analysis
The synthesis of similar compounds involves multi-step synthetic routes that are optimized for efficiency and yield. For instance, an efficient and practical asymmetric synthesis was developed for a closely related compound, demonstrating the use of diastereoselective reduction and efficient isomerization under basic conditions to obtain enantiomerically pure intermediates for further applications (H. Jona et al., 2009).
Molecular Structure Analysis
Characterization techniques such as LCMS, NMR, IR, CHN elemental analysis, and X-ray diffraction studies are employed to elucidate the molecular structure of similar compounds. These techniques help confirm the chemical structure and purity of the synthesized compounds (C. Sanjeevarayappa et al., 2015).
Applications De Recherche Scientifique
Mixed Ligand Complexes and Bioactive Molecule Labeling
Research demonstrates the utility of mixed ligand fac-tricarbonyl complexes, including those with imidazole and benzyl isocyanide ligands, for labeling bioactive molecules. This approach allows for the attachment of bidentate ligands to bioactive molecules, influencing their physico-chemical properties and potentially enhancing their activity or detectability in biological systems (Mundwiler et al., 2004).
Synthesis and Characterization of Substituted Compounds
The synthesis and characterization of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones show the potential for creating novel compounds with varying substituents, potentially leading to new pharmacologically active compounds or materials with unique properties (Sedlák et al., 2008).
Palladium-catalyzed CH Functionalization
Palladium-catalyzed CH functionalization methodologies, including those involving imidazole and piperidine derivatives, highlight advanced techniques in organic synthesis. These methods facilitate the efficient creation of complex molecules, potentially streamlining the synthesis of pharmacologically relevant compounds (Magano et al., 2014).
CO2 Capture by Task-specific Ionic Liquids
The development of task-specific ionic liquids for CO2 capture, including those based on butyl imidazole, underscores the compound's relevance in addressing environmental concerns. These ionic liquids can sequester CO2 reversibly, offering a nonvolatile and efficient method for gas capture and potentially mitigating climate change impacts (Bates et al., 2002).
C-N Bond Formation via Transition Metal Catalysis
The study of C-N bond formation reactions via transition metal catalysis, involving ureas and carbamates, showcases the compound's potential applications in creating biologically active molecules. Such methodologies can be critical for developing new drugs or materials with specific functional properties (Tamaru & Kimura, 1997).
Propriétés
IUPAC Name |
butyl 3-[[4-(2-methylimidazol-1-yl)phenyl]carbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-3-4-14-28-21(27)24-12-5-6-17(15-24)20(26)23-18-7-9-19(10-8-18)25-13-11-22-16(25)2/h7-11,13,17H,3-6,12,14-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSFZTVGBXXQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 3-({[4-(2-methyl-1H-imidazol-1-yl)phenyl]amino}carbonyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-tert-butylphenoxy)-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B5561944.png)
![(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5561947.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)
![3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5561963.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B5561983.png)
![N-1,3-benzodioxol-5-yl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5561989.png)

![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5562022.png)
![4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562029.png)
